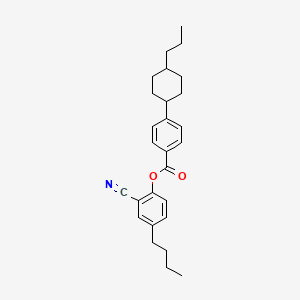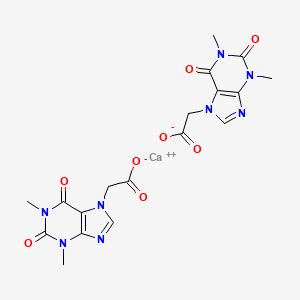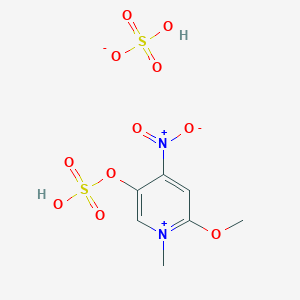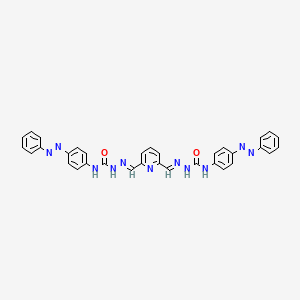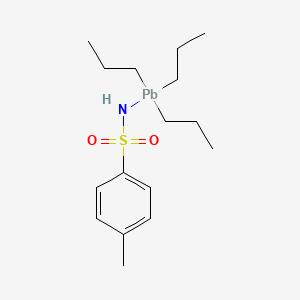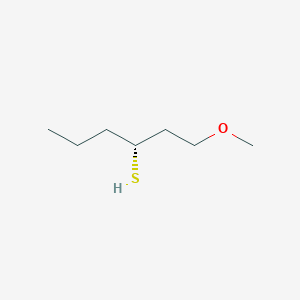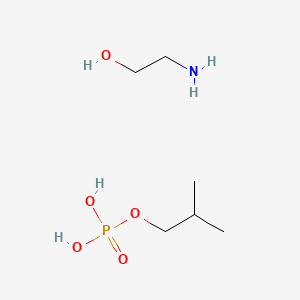
Einecs 283-523-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 283-523-9, also known as phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol, is a chemical compound with the molecular formula C6H18NO5P and a molecular weight of 215.184581 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The preparation of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with 2-methylpropanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol can be compared with other similar compounds such as:
Phosphoric acid, 2-ethylhexyl ester: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Phosphoric acid, 2-methylpropyl ester: Without the aminoethanol component, this compound has different chemical properties and applications.
Phosphoric acid, 2-aminoethyl ester: This compound has a different ester group, leading to variations in its chemical behavior and uses. The uniqueness of phosphoric acid, 2-methylpropyl ester, compound with 2-aminoethanol lies in its combination of ester and amino groups, which confer specific reactivity and functionality.
Propriétés
Numéro CAS |
84650-65-7 |
|---|---|
Formule moléculaire |
C6H18NO5P |
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
2-aminoethanol;2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O4P.C2H7NO/c1-4(2)3-8-9(5,6)7;3-1-2-4/h4H,3H2,1-2H3,(H2,5,6,7);4H,1-3H2 |
Clé InChI |
XANPTSMRDNTISL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


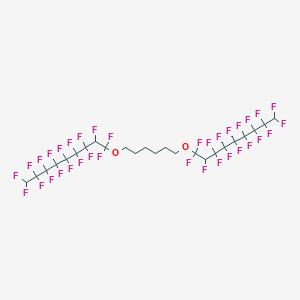
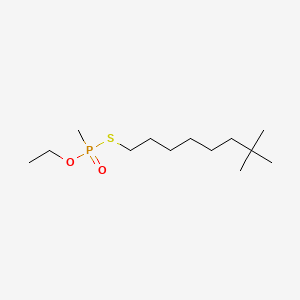
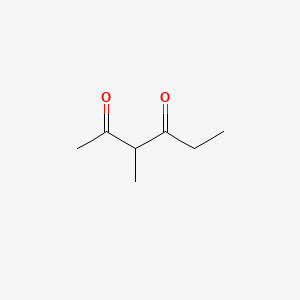
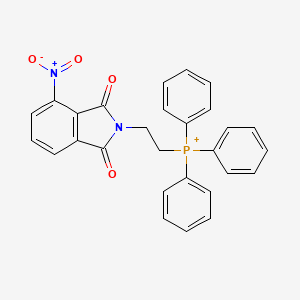
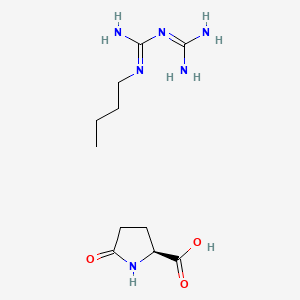
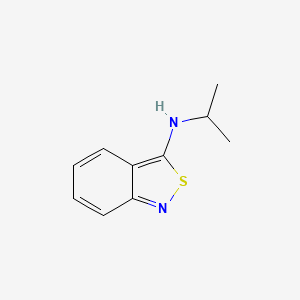
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
